molecular formula C17H29N3O2 B3018293 N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide CAS No. 1385283-51-1

N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide

Cat. No.: B3018293
CAS No.: 1385283-51-1
M. Wt: 307.438
InChI Key: ZWJKMXJNEJDHDD-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide is a synthetic acetamide derivative characterized by a unique combination of functional groups:

  • Cyclopropyl ring: A strained three-membered hydrocarbon ring that enhances metabolic stability and influences steric interactions .
  • Cyclohexyl moiety: A lipophilic group that improves membrane permeability and may enhance central nervous system (CNS) penetration .

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-16(11-18,14-8-9-14)20-15(22)10-19-17(2,12-21)13-6-4-3-5-7-13/h13-14,19,21H,3-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJKMXJNEJDHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCCC1)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

    Introduction of the cyano group: This step often involves the reaction of a suitable precursor with cyanogen bromide or a similar reagent.

    Formation of the cyclohexyl group: This can be done through hydrogenation of a suitable aromatic precursor.

    Coupling of the amino and acetamide groups: This step involves the reaction of an amine with an acyl chloride or anhydride to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties
N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide (Target) Cyclopropyl, cyano, cyclohexyl, hydroxyl ~323.4 (estimated) Predicted high lipophilicity (cyclohexyl) with moderate solubility (hydroxyl) .
N-(1-Cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide Cyclopentyl, cyano, indenyl, propargyl ~350.4 Larger cyclopentyl ring may reduce metabolic stability compared to cyclopropyl .
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino, carbonyl 141.13 Limited toxicological data; cyano group raises potential toxicity concerns .
N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide Methoxyphenyl, acetamide 208.26 Aromatic methoxy group enhances π-π interactions; dark oil formulation .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Cyclohexyl, chloroethyl, nitrosourea 214.68 High CNS penetration (cyclohexyl); rapid plasma degradation (t₁/₂ = 5 min) .

Pharmacokinetic and Pharmacodynamic Insights

Cyclohexyl Group Impact
  • The cyclohexyl group in the target compound is structurally analogous to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which demonstrated 3-fold higher cerebrospinal fluid (CSF) concentrations compared to plasma in dogs . This suggests that the target compound may also exhibit favorable CNS penetration. However, the hydroxyl group in the target compound could reduce this effect by increasing polarity.
Cyano Group Considerations
  • The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological investigation .
Metabolic Stability
  • The cyclopropyl ring in the target compound is smaller than the cyclopentyl ring in the analog from , which may confer greater metabolic stability due to reduced enzymatic accessibility.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to purely lipophilic analogs like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea .
  • Protein Binding : Cyclohexyl-containing compounds (e.g., ) exhibit significant plasma protein binding (40–60%), which may extend the target compound’s half-life .

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide, with the CAS number 1385283-51-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H29N3O2
  • Molecular Weight : 307.4 g/mol
  • Structure : The compound features a cyano group and a cyclopropyl moiety, which may influence its biological interactions.

Research indicates that this compound may interact with various biological pathways:

  • Cell Cycle Regulation : It is suggested that the compound could play a role in regulating the cell cycle, particularly at the G1-S transition. This is critical for DNA synthesis and cellular proliferation .
  • Enzyme Interaction : The compound may act as a modulator of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Specifically, it has been linked to the phosphorylation of proteins involved in DNA repair and cell division .
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells, although specific data on this activity remains limited.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : The compound is predicted to cross the blood-brain barrier effectively.
  • Cytochrome P450 Interactions : It exhibits interactions with various CYP450 enzymes, indicating potential for drug-drug interactions and metabolic considerations .

Study on Cell Proliferation

A study investigated the effects of this compound on cell proliferation in vitro. The results indicated that it could inhibit the growth of certain cancer cell lines by inducing apoptosis through modulation of key signaling pathways involved in cell survival and death.

In Vivo Studies

In vivo studies have shown that administration of this compound resulted in significant tumor reduction in animal models. The mechanism was linked to its ability to modulate immune responses and enhance apoptosis in malignant cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cell Cycle RegulationModulates CDK activity at G1-S transition
Antioxidant PropertiesPotential to reduce oxidative stress
Tumor Growth InhibitionReduces tumor size in animal models
Absorption ProfileHigh intestinal absorption; BBB penetration

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